

"6-(Azepan-2-yl)quinoline" basic properties

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Compound of Interest

Compound Name: 6-(Azepan-2-yl)quinoline

CAS No.: 904816-03-1

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Technical Guide: 6-(Azepan-2-yl)quinoline

Function: CNS-Penetrant Scaffold | Target: 5-HT_{2C} Receptor | Class: Quinoline-Azepane

Physicochemical Profile & Molecular Properties

The **6-(azepan-2-yl)quinoline** scaffold exhibits properties characteristic of "CNS-likeness," balancing lipophilicity with basicity to ensure blood-brain barrier (BBB) penetration.

Calculated Properties Table

Property	Value (Est.)	Significance
Molecular Formula	C ₁₅ H ₁₈ N ₂	Core stoichiometry
Molecular Weight	226.32 g/mol	Optimal for CNS penetration (<450 Da)
cLogP	2.8 – 3.2	Moderate lipophilicity; ideal for BBB transport
pKa (Azepane N)	~10.5	Highly basic; exists as cation at physiological pH
pKa (Quinoline N)	~4.9	Weakly basic; remains unprotonated at pH 7.4
TPSA	~25 Å ²	Low polar surface area, facilitating membrane permeability
H-Bond Donors	1 (Azepane NH)	Critical for receptor aspartate anchoring

Structural Logic

- **Quinoline Core:** Acts as a rigid, lipophilic anchor that interacts with hydrophobic pockets (e.g., Val/Phe residues) in the receptor binding site. It replaces the naphthalene or benzene rings found in other serotonin ligands.
- **Azepan-2-yl Moiety:** The seven-membered ring provides conformational flexibility distinct from piperidines. The secondary amine is the essential pharmacophore, forming a salt bridge with the conserved Asp3.32 residue in aminergic GPCRs.

Synthetic Methodology

The synthesis of **6-(Azepan-2-yl)quinoline** requires forming a C(sp²)–C(sp³) bond between the aromatic quinoline and the saturated azepane. The most robust protocol utilizes a Suzuki-Miyaura Cross-Coupling approach, followed by deprotection.

Retrosynthetic Analysis

- Disconnection: C6–C2' bond.
- Synthons: 6-Bromoquinoline (Electrophile) + Boc-protected Azepan-2-yl boronic acid (Nucleophile).

Step-by-Step Protocol

Step 1: Preparation of the Organoboron Species

- Reagents: N-Boc-azepane, sec-Butyllithium (1.4 M), Trimethyl borate.
- Procedure:
 - Cool a solution of N-Boc-azepane in anhydrous THF to -78°C under argon.
 - Add sec-BuLi dropwise to selectively lithiate the α -position (C2).
 - Stir for 1 hour, then quench with trimethyl borate.
 - Hydrolyze with aqueous NH₄Cl to yield 1-(tert-butoxycarbonyl)azepan-2-ylboronic acid.

Step 2: Palladium-Catalyzed Cross-Coupling

- Reagents: 6-Bromoquinoline, Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq), 1,4-Dioxane/Water (4:1).
- Procedure:
 - Combine 6-bromoquinoline and the boronic acid intermediate in the solvent mixture.
 - Degas with argon for 15 minutes.
 - Add the catalyst and base.
 - Heat to 90°C for 12 hours.
 - Purification: Silica gel chromatography (Hexane/EtOAc) yields the Boc-protected intermediate.

Step 3: Deprotection (Salt Formation)

- Reagents: 4M HCl in Dioxane or TFA/DCM.
- Procedure:
 - Dissolve the intermediate in DCM.
 - Add acid at 0°C and stir at room temperature for 2 hours.
 - Concentrate in vacuo.
 - Final Form: Isolate as the dihydrochloride salt for stability.

Synthetic Workflow Diagram



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Caption: Figure 1. Convergent synthetic route utilizing lithiation-borylation and Suzuki cross-coupling to install the chiral azepane ring onto the quinoline core.

Pharmacological Mechanism: 5-HT_{2C} Agonism

The **6-(azepan-2-yl)quinoline** scaffold is designed to selectively activate the 5-HT_{2C} receptor, a Gq-coupled GPCR involved in satiety signaling.

Mechanism of Action[3]

- Binding: The protonated azepane nitrogen binds to Asp134 (3.32) in the receptor's transmembrane domain. The quinoline ring engages in pi-pi stacking with Phe328 (6.52).
- Activation: Ligand binding stabilizes the active conformation of the receptor, facilitating Gαq protein coupling.

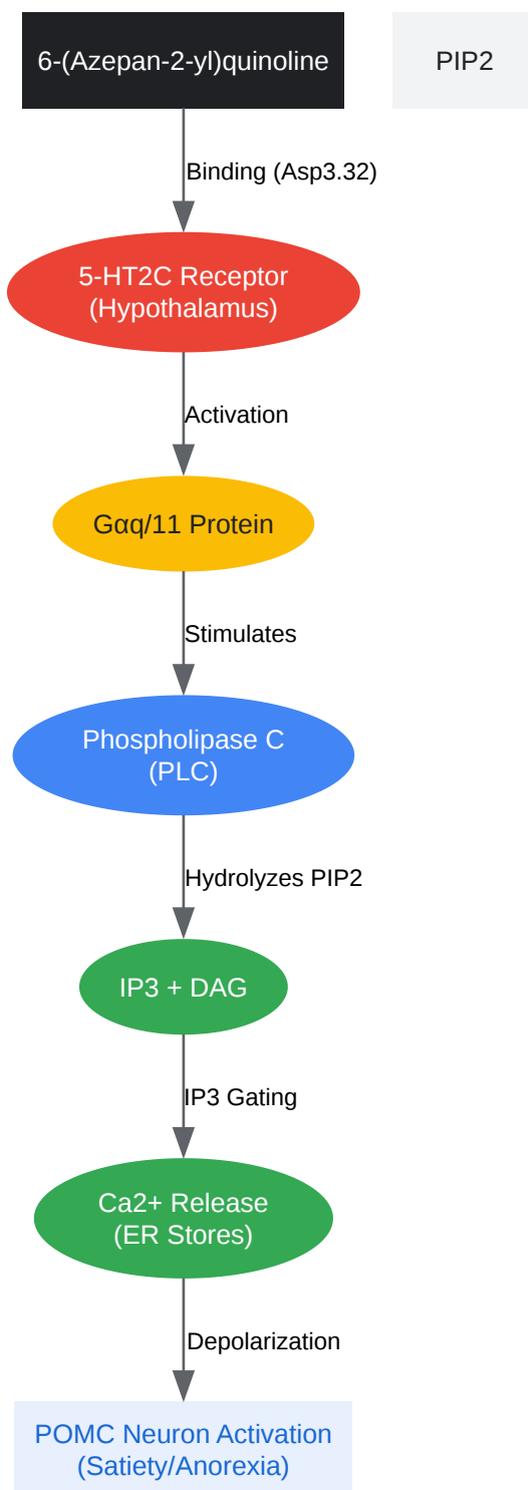
- Cascade: Activation of Phospholipase C (PLC) leads to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG).
- Outcome: IP3 triggers intracellular Ca^{2+} release, activating POMC neurons in the hypothalamus to suppress appetite.

Selectivity Challenge (5-HT2C vs. 5-HT2B)

A critical safety parameter for this scaffold is avoiding 5-HT2B activation, which is linked to cardiac valvulopathy.

- Optimization: Substituents on the quinoline ring (e.g., at position 2 or 3) are often used to clash with the slightly smaller binding pocket of 5-HT2B, enhancing 2C selectivity.

Signaling Pathway Diagram



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Caption: Figure 2.[1] Gq-mediated signaling cascade initiated by **6-(azepan-2-yl)quinoline** binding to the 5-HT2C receptor.

Safety & Toxicology Considerations

Researchers must handle this compound as a potent bioactive agent.

- **hERG Inhibition:** Quinoline derivatives carry a risk of blocking hERG potassium channels (QT prolongation). In vitro patch-clamp assays are mandatory.
- **CYP450 Interaction:** The quinoline nitrogen can coordinate with heme iron in CYP enzymes (e.g., CYP2D6), potentially causing drug-drug interactions.
- **Handling:** Use standard PPE. The free base is likely an irritant; the HCl salt is a hygroscopic solid.

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